6,8-Dibromo-2-chloroquinoline
CAS No.:
Cat. No.: VC17799765
Molecular Formula: C9H4Br2ClN
Molecular Weight: 321.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4Br2ClN |
|---|---|
| Molecular Weight | 321.39 g/mol |
| IUPAC Name | 6,8-dibromo-2-chloroquinoline |
| Standard InChI | InChI=1S/C9H4Br2ClN/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |
| Standard InChI Key | QDLGZISHHUTZDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6,8-Dibromo-2-chloroquinoline features a quinoline backbone substituted with bromine (Br) at positions 6 and 8 and chlorine (Cl) at position 2. The IUPAC name is 6,8-dibromo-2-chloroquinoline, and its canonical SMILES string is C1=CC(=NC2=C(C=C(C=C21)Br)Br)Cl.
Table 1: Key Structural and Physicochemical Data
The halogen atoms induce electron-withdrawing effects, polarizing the quinoline ring and enhancing reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling reactions .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 6,8-dibromo-2-chloroquinoline typically proceeds via sequential halogenation of quinoline precursors:
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Chlorination: Introduction of chlorine at position 2 using reagents like phosphorus oxychloride (POCl₃) .
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Bromination: Electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) at positions 6 and 8 .
A reported pathway involves the Vilsmeier-Haack reaction of 2-amino-3,5-dibromoacetophenone with POCl₃ and DMF, yielding 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as an intermediate, which is subsequently dehydrohalogenated .
Table 2: Synthetic Methods Comparison
Industrial Production
Industrial-scale synthesis optimizes halogenation steps using continuous flow reactors and catalytic systems to enhance yield and purity. Bromination is often performed in carbon tetrachloride to control exothermic reactions .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine at position 2 is susceptible to nucleophilic displacement by amines, alkoxides, or thiols. For example, reaction with hydrazine yields 6,8-dibromo-2-hydrazinoquinoline, a precursor for pyrazole-fused quinolines .
Cross-Coupling Reactions
The bromine atoms enable palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For instance, coupling with phenylboronic acid forms 6,8-diphenyl-2-chloroquinoline .
Equation 1: Suzuki-Miyaura Coupling
Reaction conditions: DMF/H₂O, 80–100°C, 12–24 h .
Applications in Pharmaceutical and Materials Science
Antimicrobial Activity
6,8-Dibromo-2-chloroquinoline derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL . The halogen atoms enhance membrane permeability and target binding .
Materials Science
The compound’s planar structure and halogen content make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Its electron-deficient quinoline ring facilitates charge transport in thin-film devices .
Structural Analogues and Derivatives
Halogenated Variants
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6,8-Dibromo-4-chloroquinoline-2-carboxylic acid: Used in peptide mimetics .
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6,8-Dibromo-2-(4-fluorophenyl)quinazoline: A kinase inhibitor precursor .
Cross-Coupled Products
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6,8-Diphenyl-2-chloroquinoline: Exhibits enhanced luminescence .
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6,8-Bis(4-methoxyphenyl)-2-chloroquinoline: Tested as a photosensitizer .
Challenges and Future Directions
Despite its utility, 6,8-dibromo-2-chloroquinoline faces limitations:
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Toxicity: Polyhalogenated quinolines may exhibit hepatotoxicity at high doses .
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Synthetic Complexity: Multi-step synthesis reduces scalability .
Future research should prioritize:
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